molecular formula C12H10N2OS B8424885 5-Isothiocyanato-3-methoxymethylisoquinoline

5-Isothiocyanato-3-methoxymethylisoquinoline

Cat. No. B8424885
M. Wt: 230.29 g/mol
InChI Key: PJGCFVVNQOYMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isothiocyanato-3-methoxymethylisoquinoline is a useful research compound. Its molecular formula is C12H10N2OS and its molecular weight is 230.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Isothiocyanato-3-methoxymethylisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isothiocyanato-3-methoxymethylisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Isothiocyanato-3-methoxymethylisoquinoline

Molecular Formula

C12H10N2OS

Molecular Weight

230.29 g/mol

IUPAC Name

5-isothiocyanato-3-(methoxymethyl)isoquinoline

InChI

InChI=1S/C12H10N2OS/c1-15-7-10-5-11-9(6-13-10)3-2-4-12(11)14-8-16/h2-6H,7H2,1H3

InChI Key

PJGCFVVNQOYMLP-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=C(C=CC=C2N=C=S)C=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-amino-3-methoxymethylisoquinoline (22.9 g) in pyridine (80 cc) is added dropwise, whilst stirring and at a temperature of about -10° C., to a solution of triethylamine (17 cc) and carbon disulphide (55 cc) in pyridine (80 cc). After 4 hours at -10° C., a solution of dicyclohexylcarbodiimide (25.2 g) in pyridine (80 cc) is added dropwise. Stirring is maintained for 3 hours at a temperature which changes from -10° to 20° C., and then for 20 hours at a temperature of about 20° C. The mixture is evaporated to dryness at 60° C. under reduced pressure (20 mm Hg), the residue is taken up in methylene chloride (800 cc), and insoluble material is removed by filtration and the filtrate is evaporated to dryness at 40° C. under reduced pressure (40 mm Hg). The residue is taken up in diisopropyl ether (1 liter; an insoluble material is removed by filtration and the filtrate is evaporated to dryness at 40° C. under reduced pressure (20 mm Hg). 5-Isothiocyanato-3-methoxymethylisoquinoline (18.5 g), m.p. 88° C., is obtained.
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
25.2 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three

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